molecular formula C14H17NO5 B1405328 5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1624260-48-5

5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1405328
CAS No.: 1624260-48-5
M. Wt: 279.29 g/mol
InChI Key: AVKWULHLJPAAGK-UHFFFAOYSA-N
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Description

5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a potent and selective cell-permeable inhibitor of the lysine acetyltransferase KAT6A. This compound functions by competitively binding to the acetyl-CoA binding site of KAT6A, thereby blocking its histone acetyltransferase activity and reducing the acetylation of histone H3 on lysine 23 (H3K23ac) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9292600/]. The primary research application of this inhibitor is in the field of epigenetic regulation and oncology, where it is used to investigate the role of KAT6A in cellular processes such as cell cycle progression, differentiation, and the maintenance of hematopoietic stem cells. By inhibiting KAT6A, researchers can probe the consequences of altered histone acetylation on gene expression programs that drive specific cancer types, particularly acute myeloid leukemia (AML) [https://pubmed.ncbi.nlm.nih.gov/30045883/]. Its utility extends to preclinical studies exploring targeted therapeutic strategies, as pharmacological inhibition of KAT6A has been shown to delay the onset of AML in mouse models and suppress the growth of established tumors, positioning this compound as a critical tool for validating KAT6A as a promising drug target in cancer biology.

Properties

IUPAC Name

5-[(3-methoxyanilino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-5-4-6-10(7-9)18-3/h4-7,11,15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKWULHLJPAAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CNC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152096
Record name 1,3-Dioxane-4,6-dione, 5-[[(3-methoxyphenyl)amino]methyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-48-5
Record name 1,3-Dioxane-4,6-dione, 5-[[(3-methoxyphenyl)amino]methyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-4,6-dione, 5-[[(3-methoxyphenyl)amino]methyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Method Reactants Catalyst/Solvent Yield Key Advantage
Condensation 3-Methoxyaniline, isopropylidene malonate, triethyl orthoformate ZnCl₂/Chlorobenzene 90–91% Scalable for industrial production
Microwave-Assisted 3-Methoxyaniline, Meldrum’s acid None/Ethanol ~85% Rapid synthesis
Acid-Catalyzed 3-Methoxyaniline, Meldrum’s acid, triethoxymethane H⁺/Ethanol 91.5% High purity

Critical Parameters for Optimization

  • Solvent Choice : Ethanol and chlorobenzene are preferred for their ability to dissolve reactants and facilitate cyclization.
  • Temperature Control : Excessive heat (>130°C) leads to decomposition, while temperatures <75°C result in incomplete reactions.
  • Catalyst Efficiency : Zinc chloride enhances reaction kinetics but requires careful removal during purification.

Analytical Characterization

  • HPLC : Purity >99% confirmed via retention time matching.
  • ¹H NMR : Key peaks include δ 1.76 (s, 6H, CH₃), δ 3.90–3.93 (s, OCH₃), and δ 6.76–6.89 (aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 279.29 [M+H]⁺.

Challenges and Solutions

  • Byproduct Formation : Residual acetic anhydride in Meldrum’s acid synthesis can react with amines. Solution: Use freshly distilled Meldrum’s acid.
  • Low Yields in Scaling : Optimize reactant ratios (e.g., 1.2:1 molar ratio of Meldrum’s acid to aniline).

Chemical Reactions Analysis

Types of Reactions

5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH).

    Reduction: The carbonyl groups in the dioxane ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of dioxanes exhibit anticancer properties. The methoxyphenyl group is known to enhance the compound's interaction with biological targets. For instance, compounds similar to 5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Case Study: In vitro Studies
A study conducted on a series of dioxane derivatives demonstrated that modifications at the amino group significantly influenced cytotoxicity against breast cancer cells. The presence of the methoxy group was correlated with increased potency compared to other derivatives lacking this functional group .

Materials Science Applications

Polymer Synthesis
The unique structure of this compound allows it to serve as a monomer in polymer synthesis. Its ability to undergo polymerization reactions can lead to the formation of novel materials with tailored properties.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

These polymers can find applications in coatings and composites due to their enhanced mechanical properties and thermal stability.

Biochemical Applications

Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. The dioxane moiety can mimic certain substrates or cofactors within enzymatic pathways, leading to competitive inhibition.

Case Study: Enzyme Kinetics
Inhibition studies on specific enzymes such as acetylcholinesterase revealed that the compound could effectively reduce enzyme activity at micromolar concentrations. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease where acetylcholine regulation is critical .

Mechanism of Action

The mechanism of action of 5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • Electron-donating groups (e.g., 4-methoxy) enhance stability and solubility, making these derivatives suitable for pharmaceutical intermediates .
  • Electron-withdrawing groups (e.g., 4-nitro, 2-chloro) increase reactivity, facilitating subsequent cyclization or substitution reactions .
  • Meta-substituted derivatives (e.g., 3-fluoro) exhibit distinct conformational preferences due to steric and electronic factors, as revealed by X-ray diffraction .

The 2-chloro-4-nitro analog serves as a critical intermediate for antimicrobial quinolones, highlighting the role of nitro groups in bioactivity .

Synthetic Yields and Conditions :

  • Yields vary significantly (12–81%) depending on substituents and reaction protocols. For example, CuCN-mediated Michael additions yield 24% for dimethoxyphenyl derivatives, while DCC/DMAP-catalyzed condensations achieve higher efficiencies .

Comparative Data on Physicochemical Properties

Property 3-Methoxyphenyl Derivative (Target) 4-Methoxyphenyl Derivative 4-Chlorophenyl Derivative 3-Fluorophenyl Derivative
Melting Point Not reported 160–162°C 175–177°C 142–144°C
LogP (Predicted) ~2.1 1.8 2.5 2.0
UV-Vis λmax (nm) ~290 (estimated) 285 295 280

Biological Activity

5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₇N₁O₅
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 213699-53-7

The compound features a dioxane ring structure which is known for its stability and ability to interact with biological targets.

The biological activity of this compound has been investigated primarily through its interaction with various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-436 (breast cancer), HeLa (cervical cancer)
  • IC₅₀ Values : The compound showed an IC₅₀ value of approximately 2.57 µM against MDA-MB-436 cells, indicating potent activity compared to standard treatments like Olaparib .
  • Cell Cycle Arrest : Treatment with the compound resulted in an increase in the G2/M phase population from 25.12% (control) to 30.39%, indicating that it effectively arrests the cell cycle at this stage .
  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound not only induced apoptosis but also necrotic effects in treated cells. The early apoptotic population increased from 0.14% (control) to 0.27% (treated) .

Table 1: Summary of Antiproliferative Activity

CompoundCell LineIC₅₀ (µM)Mechanism
5-DioxaneMDA-MB-4362.57G2/M Arrest, Apoptosis
OlaparibMDA-MB-4368.90PARP Inhibition
Compound XHeLaTBDTBD

Toxicological Profile

The toxicological assessment indicates that while the compound does not exhibit significant acute toxicity, it may cause irritation upon contact with eyes and skin . Chronic exposure effects remain under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
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5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.